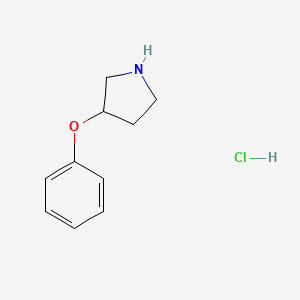

3-Phenoxypyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZTNBPPGIUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663051 | |

| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-15-7 | |

| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylpyrrolidine Hydrochloride: Synthesis, Properties, and Applications

A Note on Chemical Identity: Initial searches for "3-Phenoxypyrrolidine hydrochloride" did not yield significant results in public chemical databases. However, a closely related and widely documented compound, 3-Phenylpyrrolidine hydrochloride , is a key intermediate in various fields. This guide will focus on 3-Phenylpyrrolidine hydrochloride, as it is the likely compound of interest for researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block in Modern Chemistry

3-Phenylpyrrolidine hydrochloride is a substituted pyrrolidine compound that has garnered significant attention in both academic research and industrial applications. The pyrrolidine ring is a foundational five-membered nitrogen heterocycle present in a vast array of natural products and synthetic pharmaceuticals. The introduction of a phenyl group at the 3-position creates a chiral center, leading to (R)- and (S)-enantiomers, each with potentially unique biological activities and chemical properties. This structural feature, combined with its utility as a synthetic intermediate, makes 3-phenylpyrrolidine a valuable tool in medicinal chemistry, agrochemical development, and materials science.[1][2]

This guide provides a comprehensive overview of 3-Phenylpyrrolidine hydrochloride, including its chemical and physical properties, common synthetic routes, and key applications, with a focus on its role in drug discovery and development.

Physicochemical Properties and Identification

Accurate identification and characterization are paramount in chemical research and development. 3-Phenylpyrrolidine hydrochloride is commercially available as a racemic mixture and as individual enantiomers.

| Identifier | Racemic | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 857281-02-8[3][4] | 1094670-20-8[5][6][7][8] | 851000-46-9 (example)[9] |

| Molecular Formula | C₁₀H₁₄ClN[3][4][10] | C₁₀H₁₄ClN[5][8] | C₁₀H₁₄ClN[10] |

| Molecular Weight | 183.68 g/mol [3][4][10] | 183.68 g/mol [5][6][7][8] | 183.68 g/mol [10][11] |

| Appearance | Typically a white to off-white crystalline solid | Typically a white to off-white crystalline solid | Typically a white to off-white crystalline solid |

| Purity | Commonly available at ≥97% | Commonly available at ≥97% | Commonly available at ≥97% |

Note: The CAS number for the (R)-enantiomer can vary between suppliers.

Structural Diagram:

References

- 1. 3-Phenylpyrrolidine Hydrochloride Reagent Market - Global [globenewswire.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. Cas 1094670-20-8,(S)-3-PHENYL-PYRROLIDINE HYDROCHLORIDE | lookchem [lookchem.com]

- 8. (s)-3-Phenylpyrrolidine hydrochloride | C10H14ClN | CID 44890847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (R)- [drugfuture.com]

- 10. (R)-3-phenyl-pyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. GSRS [gsrs.ncats.nih.gov]

Spectroscopic Profile of 3-Phenoxypyrrolidine Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analytical framework for the characterization of 3-Phenoxypyrrolidine hydrochloride (C₁₀H₁₄ClNO), a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. Direct, collated spectral data for this specific salt is not widely available in public repositories. Therefore, this document serves as a predictive and methodological guide for researchers. It outlines the foundational principles, detailed experimental protocols for acquiring high-fidelity Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and provides an expert interpretation of the anticipated spectral features. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds, enabling researchers to confidently acquire, interpret, and validate their own experimental findings.

Introduction and Molecular Structure

This compound is a secondary amine salt. The core structure consists of a five-membered pyrrolidine ring substituted at the 3-position with a phenoxy group. As a hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium cation with a chloride counter-ion. This protonation significantly influences the molecule's solubility, stability, and its spectroscopic signature, particularly in NMR and IR spectroscopy.

Understanding the precise spectral characteristics is fundamental for confirming molecular identity, assessing purity, and elucidating structural details during synthesis and further application. This guide provides the necessary protocols and predictive analysis to achieve this.

// Nodes for the structure N [label="N⁺H₂", pos="0,0!", fontcolor="#202124"]; C2 [label="CH₂", pos="-1.2,-0.5!", fontcolor="#202124"]; C3 [label="CH", pos="-0.7,-1.8!", fontcolor="#202124"]; C4 [label="CH₂", pos="0.7,-1.8!", fontcolor="#202124"]; C5 [label="CH₂", pos="1.2,-0.5!", fontcolor="#202124"]; O [label="O", pos="-1.5,-2.8!", fontcolor="#202124"]; C1_ph [label="C", pos="-2.5,-3.5!", fontcolor="#202124"]; C2_ph [label="CH", pos="-2.8,-4.5!", fontcolor="#202124"]; C3_ph [label="CH", pos="-3.8,-5.2!", fontcolor="#202124"]; C4_ph [label="CH", pos="-4.5,-4.5!", fontcolor="#202124"]; C5_ph [label="CH", pos="-4.2,-3.5!", fontcolor="#202124"]; C6_ph [label="CH", pos="-3.2,-2.8!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,0.5!", fontcolor="#EA4335", fontsize=20];

// Edges for the pyrrolidine ring N -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Edge for the phenoxy group C3 -- O; O -- C1_ph;

// Edges for the phenyl ring C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; }

Figure 1: Chemical structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural confirmation.

Recommended Experimental Protocol: NMR

The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are recommended due to the salt's polarity. DMSO-d₆ is also an option, which would allow for the observation of the N-H protons.

Workflow for NMR Data Acquisition:

Figure 2: Standard workflow for NMR analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton spectrum is anticipated to show distinct regions for the aromatic, methine, and aliphatic protons. Due to the chirality at the C3 position, the protons on the pyrrolidine ring may exhibit complex splitting patterns (diastereotopicity).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad singlet | 2H | N⁺H ₂ | The acidic protons on the protonated nitrogen are expected to be downfield and may exchange with trace water in the solvent. |

| ~7.30 - 7.40 | t | 2H | Ar-H (meta) | Typical chemical shift for meta protons on a phenoxy group. |

| ~7.00 - 7.10 | t | 1H | Ar-H (para) | The para proton is typically slightly upfield compared to the meta protons. |

| ~6.95 - 7.05 | d | 2H | Ar-H (ortho) | Ortho protons are shielded by the ether oxygen and appear most upfield in the aromatic region. |

| ~5.0 - 5.2 | m | 1H | CH -O (C3) | The methine proton at the point of substitution is significantly deshielded by the adjacent oxygen atom. |

| ~3.3 - 3.7 | m | 4H | CH ₂-N (C2, C5) | Protons adjacent to the electron-withdrawing ammonium nitrogen are shifted downfield. |

| ~2.2 - 2.5 | m | 2H | CH ₂ (C4) | The aliphatic protons at C4 are expected to be the most upfield of the pyrrolidine ring protons. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The ¹³C spectrum will confirm the carbon count and the chemical environment of each carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157.0 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen is the most downfield aromatic signal. |

| ~130.0 | Ar-C H (meta) | Standard chemical shift for meta carbons in a phenoxy group. |

| ~122.0 | Ar-C H (para) | The para carbon signal is typically found in this region. |

| ~116.5 | Ar-C H (ortho) | Ortho carbons are shielded relative to the meta carbons. |

| ~75.0 | C H-O (C3) | The C3 carbon is significantly deshielded by the directly attached oxygen atom. |

| ~49.0 | C H₂-N (C5) | Carbon adjacent to the protonated nitrogen. |

| ~46.0 | C H₂-N (C2) | Carbon adjacent to the protonated nitrogen, may be slightly different from C5 due to the influence of the C3 substituent. |

| ~30.0 | C H₂ (C4) | The C4 carbon is the most upfield aliphatic signal in the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Recommended Experimental Protocol: IR

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed, as it requires no sample preparation. Alternatively, a KBr pellet can be prepared.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

-

Data Processing: The final spectrum is automatically generated as absorbance or transmittance by ratioing against the background.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~3200 - 2700 | Strong, Broad | N-H stretch | Characteristic broad absorption for a secondary ammonium salt (R₂N⁺H₂). |

| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H stretching. |

| ~2980 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the pyrrolidine ring. |

| ~1600 & ~1490 | Strong, Sharp | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1240 | Strong | C-O stretch | Asymmetric C-O-C stretching of the aryl ether. |

| ~1040 | Medium | C-O stretch | Symmetric C-O-C stretching. |

| ~750 & ~690 | Strong | C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Recommended Experimental Protocol: MS

Electrospray ionization (ESI) is the method of choice for analyzing pre-formed salts like hydrochlorides.

Workflow for Mass Spectrometry Data Acquisition:

Figure 3: Standard workflow for ESI-MS analysis.

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the instrument will detect the cationic form of the molecule, which is the free base (3-Phenoxypyrrolidine) protonated. The chloride ion is not observed in positive mode.

-

Molecular Formula (Free Base): C₁₀H₁₃NO

-

Exact Mass (Free Base): 163.0997 g/mol [1]

-

Molecular Weight (HCl Salt): 199.67 g/mol

Expected Ions:

| m/z Value (Predicted) | Ion | Interpretation |

| 164.1070 | [M+H]⁺ | The protonated molecular ion of the free base (C₁₀H₁₄NO⁺). This is the base peak and confirms the molecular weight. |

| 146.0964 | [M+H - H₂O]⁺ | Potential loss of water from the protonated molecule, although less likely. |

| 70.0651 | [C₄H₈N]⁺ | A common fragment from the cleavage of the pyrrolidine ring, corresponding to the protonated vinyl amine radical cation after ring opening. |

Conclusion

This guide provides a robust predictive and methodological framework for the comprehensive spectroscopic characterization of this compound. By following the detailed protocols for NMR, IR, and Mass Spectrometry, researchers can reliably generate high-quality data. The predicted spectral values and interpretations presented herein offer a validated baseline for comparison, ensuring accurate structural confirmation and purity assessment. This document empowers researchers to proceed with confidence in the synthesis and application of this important chemical entity.

References

Solubility Profile of 3-Phenoxypyrrolidine Hydrochloride: A Technical Guide to Principles, Determination, and Application

An In-Depth Technical Guide for Drug Development Professionals

Abstract

3-Phenoxypyrrolidine hydrochloride is a key building block in modern medicinal chemistry. Its solubility characteristics in various organic solvents are critical for reaction optimization, purification, formulation, and ultimately, the successful development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the fundamental principles governing the solubility of this salt, a detailed experimental protocol for its accurate determination, and a discussion of its expected solubility profile across different classes of organic solvents. By synthesizing theoretical knowledge with practical, field-proven methodology, this document serves as an essential resource for researchers, chemists, and formulation scientists.

Introduction: The Strategic Importance of Solubility Data

This compound is a heterocyclic amine salt that serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. As with any API or intermediate, understanding its physical properties is paramount. Among these, solubility is a cornerstone parameter that dictates solvent selection for a wide range of critical processes:

-

Process Chemistry: Identifying suitable solvents for homogeneous reaction conditions, managing reaction kinetics, and facilitating product isolation.

-

Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for effective purification, polymorph control, and maximizing yield.

-

Formulation Science: Developing stable and bioavailable dosage forms, which requires precise knowledge of the compound's behavior in various excipients and solvent systems.

This guide moves beyond a simple data table to explain the underlying thermodynamics and intermolecular forces that define the solubility of an amine salt like this compound in organic media.

Theoretical Principles of Solubility for Amine Salts

The dissolution of a crystalline ionic solid, such as this compound, in an organic solvent is a complex thermodynamic process. The overall spontaneity of dissolution is governed by the Gibbs free energy change (ΔG), which integrates changes in enthalpy (ΔH) and entropy (ΔS).[1][2]

ΔG = ΔH - TΔS

For dissolution to occur, ΔG must be negative. This is achieved through a delicate balance between two major enthalpic considerations:

-

Lattice Energy (ΔH_lattice): The energy required to break the ionic bonds holding the crystal lattice together. For this compound, this involves overcoming the strong electrostatic attractions between the protonated pyrrolidinium cation and the chloride anion. This step is always highly endothermic.[2][3]

-

Solvation Energy (ΔH_solvation): The energy released when the dissociated ions are stabilized by interactions with solvent molecules. This step is exothermic.[3]

The overall enthalpy of the solution (ΔH_solution) is the sum of these two terms. Dissolution is favored when the energy released during solvation is comparable to, or greater than, the energy required to break the crystal lattice.[2]

The following diagram illustrates the key energetic steps involved in the dissolution process.

References

Mechanism of action of 3-Phenoxypyrrolidine derivatives in CNS disorders

An In-Depth Technical Guide to the Mechanism of Action of 3-Phenoxypyrrolidine Derivatives in CNS Disorders

Abstract

3-Phenoxypyrrolidine derivatives represent a versatile and highly significant scaffold in modern medicinal chemistry, targeting a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive analysis of their primary mechanism of action: the inhibition of monoamine transporters. By competitively binding to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, these compounds effectively increase the synaptic concentrations of their respective neurotransmitters. This modulation of monoaminergic neurotransmission forms the basis of their therapeutic potential in conditions such as major depressive disorder, Parkinson's disease, neuropathic pain, and attention-deficit hyperactivity disorder. This document will dissect the molecular interactions, structure-activity relationships (SAR), and the downstream signaling consequences of transporter inhibition. Furthermore, it will furnish detailed experimental protocols for researchers to validate these mechanisms, ensuring a blend of theoretical understanding and practical application for drug development professionals.

Introduction

Central nervous system (CNS) disorders, including depression, anxiety, Parkinson's disease, and chronic pain, constitute a significant global health burden, affecting millions and presenting complex therapeutic challenges.[1][2] A cornerstone of neuropharmacology is the modulation of the brain's monoaminergic systems, which are governed by the neurotransmitters dopamine, norepinephrine, and serotonin. These molecules are crucial for regulating mood, cognition, motor control, and motivation.[3][4]

The synaptic concentration of these monoamines is meticulously controlled by specific reuptake transporters located on the presynaptic neuron: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] These transporters terminate the neurotransmitter signal by pumping it back into the presynaptic terminal for recycling. Consequently, inhibiting the action of these transporters is a powerful and clinically validated strategy for treating CNS disorders.[6]

The 3-phenoxypyrrolidine scaffold has emerged as a "privileged structure" in CNS drug discovery. Its chemical architecture allows for precise modifications, enabling the development of compounds with tailored affinities and selectivities for one or more of the monoamine transporters. This guide explores the fundamental mechanism by which these derivatives exert their therapeutic effects, providing the scientific foundation for their continued development.

Part I: Core Mechanism of Action - Monoamine Transporter Inhibition

The principal mechanism of action for the vast majority of CNS-active 3-phenoxypyrrolidine derivatives is the inhibition of monoamine reuptake.

The Monoamine Transporters (DAT, SERT, NET)

DAT, SERT, and NET are members of the Solute Carrier 6 (SLC6) family of neurotransmitter transporters.[5] They are complex transmembrane proteins that utilize the electrochemical gradient of sodium (Na+) and chloride (Cl−) ions to drive the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron.[5] This process is critical for terminating the neuronal signal and maintaining neurotransmitter homeostasis.

3-Phenoxypyrrolidine Derivatives as Reuptake Inhibitors

These derivatives act as competitive inhibitors. They bind to the same central binding site (the S1 site) on the transporter as the endogenous neurotransmitter (e.g., dopamine for DAT). This occupation physically blocks the neurotransmitter from being transported back into the presynaptic cell.[5]

The direct consequence of this blockade is an increase in the concentration and residence time of the monoamine neurotransmitter in the synaptic cleft.[6][7] This enhanced availability leads to greater and more prolonged stimulation of postsynaptic receptors (e.g., dopamine D1-D5 receptors, adrenergic receptors, serotonin 5-HT receptors), thereby amplifying downstream signaling cascades that are often dysregulated in CNS disorders.

Part II: Pharmacological Profiles & Structure-Activity Relationships (SAR)

The therapeutic utility of 3-phenoxypyrrolidine derivatives is defined by their specific pharmacological profile—that is, their relative potency and selectivity for inhibiting DAT, NET, and SERT. This profile is governed by their chemical structure.

Selectivity Profiles

-

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Many derivatives show potent and balanced inhibition of both SERT and NET.[8] This dual action is often more effective for treating major depression and neuropathic pain than targeting either transporter alone.[3][9]

-

Dopamine Reuptake Inhibitors (DRIs): Compounds with high selectivity for DAT are investigated for conditions characterized by dopamine deficiency, such as Parkinson's disease and ADHD.[7] Strong DRIs, however, carry a potential for abuse due to their psychostimulant effects.[7]

-

Triple Reuptake Inhibitors (SNDRIs): These compounds block all three monoamine transporters.[6][10] The therapeutic hypothesis is that by elevating all three key neurotransmitters, SNDRIs may offer a broader spectrum of efficacy, a faster onset of action, and potentially treat anhedonia—a core symptom of depression resistant to SSRIs/SNRIs.[4][11]

Structure-Activity Relationship (SAR) Insights

The affinity of a 3-phenoxypyrrolidine derivative for each transporter is highly dependent on the nature and position of substituents on both the phenoxy and pyrrolidine rings.[12]

-

Amine Substitution: The substituent on the pyrrolidine nitrogen is critical. N-methylation is common, but altering the alkyl chain length can modulate potency and selectivity.

-

Phenoxy Ring Substitution: The position and type of substituent on the phenoxy ring dramatically influence selectivity. For example, substitution at the 4-position of an aryloxy ring can favor serotonin reuptake inhibition, while substitution at the 2-position can favor norepinephrine reuptake inhibition.[3]

-

Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is crucial for potent activity, with one enantiomer often being significantly more active than the other.[12][13]

Quantitative Data: Transporter Inhibition Profiles

The following table summarizes in vitro data for representative pyrrolidine-based monoamine reuptake inhibitors, demonstrating the range of potencies and selectivities achievable with this scaffold.

| Compound | Target | IC50 (nM) | Selectivity Profile | Reference |

| α-PVP | DAT | 12.8 | Catecholamine-selective (DAT/NET) | [14] |

| NET | 14.2 | [14] | ||

| SERT | >10,000 | [14] | ||

| MDPV | DAT | 4.0 | Catecholamine-selective (DAT/NET) | [14] |

| NET | 25.9 | [14] | ||

| SERT | 3305 | [14] | ||

| Compound 39b | NET | Potent Inhibitor | Balanced SNRI | [8] |

| SERT | Potent Inhibitor | [8] |

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's activity.

Part III: Therapeutic Implications in CNS Disorders

The ability to fine-tune the monoamine reuptake inhibition profile allows 3-phenoxypyrrolidine derivatives to be developed for a variety of CNS disorders.

-

Major Depressive Disorder (MDD): By increasing synaptic levels of serotonin and norepinephrine, SNRI-type derivatives can alleviate the mood, anxiety, and lethargy symptoms associated with depression.[3] SNDRIs are hypothesized to also address anhedonia by elevating dopamine.[11]

-

Parkinson's Disease (PD): PD is characterized by the progressive loss of dopaminergic neurons.[2] DRI-type derivatives can compensate for this loss by blocking the reuptake of the remaining dopamine, thereby enhancing dopaminergic signaling and improving motor function.[2] Some psychotropics are also being investigated for potential disease-modifying neuroprotective effects.[15]

-

Neuropathic Pain: The descending pain pathways in the spinal cord are heavily modulated by norepinephrine and serotonin. By increasing the availability of these neurotransmitters, SNRI derivatives can strengthen the body's endogenous pain-suppressing circuits.[3][8]

-

Attention-Deficit Hyperactivity Disorder (ADHD): This condition is linked to dysregulation in dopamine and norepinephrine pathways in the prefrontal cortex. DRIs and SNRIs can enhance signaling in these pathways, leading to improved focus and attention.[6][7]

Part IV: Experimental Validation & Protocols

For researchers developing novel 3-phenoxypyrrolidine derivatives, a systematic series of experiments is required to confirm the mechanism of action and characterize the pharmacological profile.

Protocol 1: In Vitro Radioligand Binding Assays

-

Expertise & Causality: This is the first critical step to establish a direct interaction between the derivative and the target transporters. It quantifies the binding affinity (Ki), which is a measure of how tightly the compound binds to the transporter. A low Ki value indicates high affinity. This assay validates that the transporter is a primary molecular target.

-

Methodology:

-

Preparation: Utilize cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter, or use prepared brain tissue homogenates (e.g., rat striatum for DAT).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Incubation: Incubate the cell membranes/homogenates with a fixed concentration of the radioligand and varying concentrations of the test 3-phenoxypyrrolidine derivative.

-

Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Protocol 2: In Vitro Neurotransmitter Uptake Assays

-

Expertise & Causality: While binding shows interaction, it doesn't prove functional inhibition. This assay directly measures the compound's ability to block the transporter's function—the reuptake of the neurotransmitter. It provides a functional potency (IC50) that is often more physiologically relevant than the binding affinity. This is a self-validating step confirming the mechanism of action.

-

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from specific rat brain regions (e.g., striatum for dopamine, hypothalamus or cortex for norepinephrine, and cortex for serotonin).

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test 3-phenoxypyrrolidine derivative.

-

Uptake Initiation: Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.

-

Analysis: Plot the percentage of uptake inhibition against the concentration of the test compound to determine the IC50 value.[14]

-

Part V: Alternative & Secondary Mechanisms

While monoamine transporter inhibition is the primary mechanism for this class, the versatility of the pyrrolidine scaffold means that some derivatives may exhibit activity at other CNS targets. It is crucial for researchers to consider these potential off-target effects, which could contribute to the therapeutic profile or side effects.

Identified secondary targets for some pyrrolidine derivatives include:

-

Voltage-Gated Sodium Channels: Some derivatives have been found to interact with neuronal voltage-sensitive sodium channels, a mechanism relevant to anticonvulsant and analgesic activity.[16]

-

Dopamine Receptors: Certain 3-aryl-pyrrolidine structures have been designed to target dopamine D3 receptors directly, which are implicated in reward and cognition.[17]

-

Serotonin Receptors: Modifications can yield compounds that act as modulators of serotonin receptors, such as the 5-HT2 family, which are involved in psychosis and mood regulation.[18]

Conclusion & Future Directions

The 3-phenoxypyrrolidine scaffold is a cornerstone of CNS drug discovery due to its proven ability to modulate monoaminergic systems. The primary mechanism of action for these derivatives is the competitive inhibition of dopamine, norepinephrine, and serotonin transporters. This action increases the synaptic availability of these crucial neurotransmitters, providing a robust therapeutic rationale for treating a wide array of debilitating CNS disorders.

Future research will continue to focus on refining the structure-activity relationships to design next-generation compounds with optimized selectivity and potency. The goal is to develop agents that not only provide superior efficacy but also possess improved side-effect profiles. By precisely targeting specific transporter combinations (e.g., balanced SNDRIs) and minimizing off-target interactions, 3-phenoxypyrrolidine derivatives hold immense promise for becoming the next wave of innovative treatments for complex CNS diseases.

References

- 1. Clinical Potential of Neurosteroids for CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medscape.com [medscape.com]

- 10. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Neuroprotective Disease-Modifying Potential of Psychotropics in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket [pubmed.ncbi.nlm.nih.gov]

- 18. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Significance of 3-Phenoxypyrrolidine Enantiomers in Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized structure allows for precise three-dimensional positioning of substituents, making it an ideal building block for creating molecules with high target specificity.[2] When chirality is introduced, as in the case of 3-phenoxypyrrolidine, the stereochemistry becomes a critical determinant of biological activity. This technical guide delves into the biological significance of the enantiomers of 3-phenoxypyrrolidine, not as standalone therapeutic agents, but as pivotal chiral intermediates in the synthesis of advanced pharmaceuticals. We will explore the synthesis and chiral resolution of these enantiomers and provide an in-depth case study on the role of (S)-3-phenoxypyrrolidine in the development of Darifenacin, a potent M3 muscarinic receptor antagonist. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage stereochemically pure scaffolds for targeted therapeutic design.

Introduction: The Central Role of Chirality and Pyrrolidine Scaffolds

In pharmacology, the three-dimensional structure of a drug molecule is paramount. Biological targets such as receptors and enzymes are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug. This interaction is often likened to a key fitting into a lock, where only one enantiomer (the eutomer ) fits perfectly to elicit the desired pharmacological response, while the other (the distomer ) may be inactive, less active, or even cause undesirable side effects.[3]

The pyrrolidine nucleus is one of the most valuable five-membered nitrogen-containing heterocycles in drug discovery.[1] Its prevalence stems from its ability to serve as a versatile scaffold for creating compounds that target a wide array of biological systems, including treatments for cancer, diabetes, infections, and central nervous system disorders.[2] 3-Phenoxypyrrolidine introduces a chiral center at the C3 position, making its enantiomers, (R)-3-phenoxypyrrolidine and (S)-3-phenoxypyrrolidine, distinct chemical entities with unique potential in asymmetric synthesis. While these molecules themselves are not typically the final active pharmaceutical ingredient (API), their stereochemical purity is transferred to the final drug, dictating its ultimate efficacy and safety.

Synthesis and Enantioselective Resolution

The generation of enantiomerically pure 3-phenoxypyrrolidine is a critical first step for its use in drug synthesis. The general strategy involves either asymmetric synthesis to directly produce the desired enantiomer or the resolution of a racemic mixture. A common and robust pathway begins with a readily available chiral precursor, such as (S)-3-hydroxypyrrolidine.

A key transformation in this synthesis is the Mitsunobu reaction , a powerful method for inverting the stereochemistry of a chiral alcohol.[4][5] In this case, (S)-3-hydroxypyrrolidine can be reacted with phenol under Mitsunobu conditions (typically involving a phosphine like triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) to produce (R)-3-phenoxypyrrolidine with a clean inversion of the stereocenter.[5] Conversely, to obtain the (S)-enantiomer, one could start with (R)-3-hydroxypyrrolidine or employ a double inversion strategy.

Alternatively, classical resolution of racemic 3-phenoxypyrrolidine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Biological Significance: A Case Study of Darifenacin

The profound impact of 3-phenoxypyrrolidine's stereochemistry is best exemplified by its role in the synthesis of Darifenacin (Enablex®), a selective M3 muscarinic receptor antagonist.

Overview of Darifenacin

Darifenacin is prescribed for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.[1][6] Its therapeutic action stems from its ability to selectively block M3 muscarinic receptors, which are the primary subtype responsible for mediating the contraction of the bladder's detrusor smooth muscle.[7][8] By antagonizing these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of OAB.[1] The key chiral component of Darifenacin is derived from an (S)-configured pyrrolidine intermediate.

Synthesis and the Role of the (S)-Enantiomer

The synthesis of Darifenacin involves the coupling of a side chain to a chiral pyrrolidine core. Specifically, the precursor is (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide, which contains the critical (S)-stereocenter that defines the final drug's activity.[5] This precursor is then alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to yield Darifenacin.[5]

The (S)-configuration is essential for the molecule to adopt the correct three-dimensional orientation to bind with high affinity and selectivity to the M3 receptor's binding pocket. The corresponding (R)-enantiomer (the distomer) would not fit as effectively, leading to significantly lower binding affinity and a lack of therapeutic effect. This highlights the principle that the biological activity resides almost exclusively in one enantiomer, the eutomer.[3]

Mechanism of Action: M3 Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that respond to the neurotransmitter acetylcholine (ACh).[9] The M3 subtype is predominantly coupled to the Gq family of G-proteins.[3][10]

The Signaling Pathway:

-

Activation: When acetylcholine binds to the M3 receptor on a smooth muscle cell, it induces a conformational change in the receptor.

-

G-Protein Coupling: This activates the associated Gq protein.

-

Effector Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[11]

-

Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10]

-

Cellular Response: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions. The increase in intracellular Ca²⁺, along with the action of DAG, leads to the activation of protein kinase C (PKC) and ultimately results in smooth muscle contraction.[10][11]

Darifenacin, by competitively blocking the binding of acetylcholine to the M3 receptor, interrupts this entire cascade, preventing the release of intracellular calcium and thus inhibiting bladder muscle contraction.[7]

Quantitative Data and Selectivity

The efficacy of a muscarinic antagonist is not only defined by its potency but also by its selectivity for different muscarinic receptor subtypes (M1-M5). Non-selective antagonists can cause a range of side effects by blocking M1 receptors in the brain (cognitive impairment) or M2 receptors in the heart (tachycardia).[12] Darifenacin's clinical value is enhanced by its selectivity for the M3 receptor.

| Compound | Target Receptor | Binding Affinity (pKi) | Selectivity Profile |

| Darifenacin | M3 | 8.9 | >20-fold selective for M3 over other muscarinic subtypes [13] |

| Darifenacin | M1 | Lower Affinity | - |

| Darifenacin | M2 | Lower Affinity | - |

| Darifenacin | M4 | Lower Affinity | - |

| Darifenacin | M5 | Lower Affinity | - |

Experimental Protocols

To assess the binding affinity of novel compounds synthesized from 3-phenoxypyrrolidine enantiomers, a competitive radioligand binding assay is a standard and robust method.

Protocol 4.1: M3 Receptor Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Darifenacin) for the human M3 muscarinic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human M3 receptor (e.g., CHO or HEK-293 cells).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Binding Buffer: 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4.[14]

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Preparation: Thaw the M3 receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration that yields adequate signal (e.g., 10-20 µg of protein per well).

-

Assay Plate Setup:

-

Add 50 µL of Binding Buffer to all wells.

-

For Total Binding wells, add 50 µL of Binding Buffer.

-

For Non-Specific Binding (NSB) wells, add 50 µL of 1 µM Atropine solution.

-

For Test Compound wells, add 50 µL of the test compound at various concentrations (serial dilutions).

-

-

Radioligand Addition: Add 50 µL of [³H]-NMS solution (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.[14]

-

Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The total assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 3 hours to allow the binding to reach equilibrium.[14]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (cpm) - NSB (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Future Perspectives and Conclusion

The case of 3-phenoxypyrrolidine and Darifenacin definitively illustrates the critical importance of stereochemistry in modern drug design. While the (S)-enantiomer is a key precursor for a highly selective M3 antagonist, the (R)-enantiomer remains a valuable chiral building block for the exploration of new chemical space. It could be utilized to synthesize compounds targeting entirely different biological pathways. For instance, various 3-substituted pyrrolidine derivatives have shown activity as norepinephrine and serotonin reuptake inhibitors or as androgen receptor antagonists, indicating the scaffold's versatility.[8][15]

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Synthesis and muscarinic M2 subtype antagonistic activity of unnatural ent-himbacine and an enantiomeric pair of (2'S,6'R)-diepihimbacine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Phenoxypyrrolidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenoxypyrrolidine scaffold has emerged as a cornerstone in contemporary drug discovery, underpinning the development of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and medicinal chemistry of this privileged structural motif. We will delve into the evolution of synthetic strategies for accessing this core, from classical methodologies to modern catalytic approaches. A critical analysis of the structure-activity relationships (SAR) across various biological targets will be presented, highlighting the scaffold's remarkable versatility. Through detailed case studies of key clinical candidates and approved drugs, including the M3 muscarinic antagonist darifenacin and novel monoamine reuptake inhibitors, this guide will illuminate the journey of 3-phenoxypyrrolidine compounds from initial discovery to clinical application. By integrating mechanistic insights with practical synthetic considerations, this document aims to serve as an invaluable resource for scientists engaged in the design and development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, provides an ideal framework for creating molecules with complex and well-defined spatial arrangements, a critical feature for selective interaction with biological targets.[1] The introduction of a phenoxy substituent at the 3-position of the pyrrolidine ring creates the 3-phenoxypyrrolidine scaffold, a pharmacophore that has proven to be particularly fruitful in the development of drugs targeting the central nervous system (CNS) and peripheral receptors.

The strategic placement of the phenoxy group offers a versatile handle for modulating a compound's physicochemical properties, such as lipophilicity and polarity, which are crucial for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). Furthermore, the aromatic ring of the phenoxy group provides a platform for introducing a wide range of substituents, allowing for fine-tuning of a molecule's potency, selectivity, and overall pharmacological profile. This guide will trace the historical arc of this important scaffold, from its early explorations to its current status as a key building block in modern medicinal chemistry.

The Genesis of a Scaffold: Early Synthetic Explorations

The journey to the widespread use of the 3-phenoxypyrrolidine scaffold in medicinal chemistry began with the development of efficient synthetic routes to its key precursor, 3-hydroxypyrrolidine. Early methods often relied on multi-step sequences starting from readily available chiral pool materials like L-malic acid or L-glutamic acid.[2] For instance, chiral N-benzyl-3-hydroxypyrrolidine was prepared from L-malic acid through a condensation reaction with benzylamine followed by reduction.[2] These classical approaches, while effective, were often lengthy and required the use of harsh reagents.

A significant advancement in the synthesis of chiral 3-hydroxypyrrolidine involved the use of biocatalysis. The regio- and stereoselective hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. provided a more direct and environmentally friendly route to these key intermediates.[3] The choice of the N-protecting group was found to be crucial for both the activity and enantioselectivity of the hydroxylation.[3]

The development of robust methods for the synthesis of enantiomerically pure (S)-3-hydroxypyrrolidine has been a major focus, as this specific stereoisomer is a key building block for several important drugs, including darifenacin.[4] Modern synthetic strategies often employ catalytic methods and involve the cyclization of acyclic precursors. For example, methods starting from (S)-4-amino-2-hydroxybutyric acid have been developed, involving steps like lactamization and subsequent reduction to afford (S)-3-hydroxypyrrolidine.[5]

The introduction of the phenoxy group is typically achieved through a Williamson ether synthesis, where a protected 3-hydroxypyrrolidine is reacted with a corresponding phenol under basic conditions. The choice of protecting groups for the pyrrolidine nitrogen is critical to the success of this step and subsequent transformations.

Therapeutic Applications of 3-Phenoxypyrrolidine Derivatives

The versatility of the 3-phenoxypyrrolidine scaffold is evident in the wide range of therapeutic areas where its derivatives have shown significant promise. Two prominent examples are its application in the treatment of overactive bladder and as a core for novel antidepressants.

Muscarinic M3 Receptor Antagonists for Overactive Bladder: The Darifenacin Story

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence. The primary pharmacological treatment for OAB involves the use of muscarinic receptor antagonists, which block the action of acetylcholine on the bladder's detrusor muscle. Darifenacin, marketed as Enablex®, is a potent and selective antagonist of the M3 muscarinic receptor, the predominant subtype mediating bladder contraction.[5]

The development of darifenacin represents a landmark achievement in the medicinal chemistry of 3-phenoxypyrrolidine compounds. The core structure of darifenacin features an (S)-3-phenoxypyrrolidine moiety, which is crucial for its high affinity and selectivity for the M3 receptor.

Structure-Activity Relationship (SAR) of Darifenacin and Analogs:

The SAR of darifenacin and related muscarinic antagonists has been extensively studied. Key structural features contributing to its activity include:

-

The Pyrrolidine Nitrogen: The basicity of the pyrrolidine nitrogen is essential for interaction with the anionic aspartate residue in the binding pocket of the muscarinic receptor. The substituent on the nitrogen can influence both potency and selectivity.

-

The 3-Phenoxy Group: The phenoxy moiety occupies a hydrophobic pocket in the receptor. Substitutions on the phenyl ring can modulate affinity and selectivity.

-

The Diphenylacetamide Moiety: The two phenyl rings of the acetamide side chain are critical for high-affinity binding, likely through pi-pi stacking interactions with aromatic residues in the receptor.

-

Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is essential for the high M3 receptor affinity of darifenacin.

The table below summarizes the key structural features and their impact on the activity of muscarinic antagonists based on the 3-phenoxypyrrolidine scaffold.

| Structural Feature | Modification | Impact on Activity |

| Pyrrolidine Nitrogen | Quaternization | Generally increases potency but reduces CNS penetration. |

| N-Alkyl Substitution | Size and nature of the alkyl group can influence selectivity for M subtypes. | |

| 3-Phenoxy Group | Substitution on Phenyl Ring | Can modulate affinity and selectivity. |

| Replacement with other Aryloxy Groups | Can alter the pharmacological profile. | |

| Side Chain at C3 | Diphenylacetamide | Essential for high affinity in darifenacin. |

| Other bulky hydrophobic groups | Can also lead to potent antagonists. | |

| Stereochemistry at C3 | (S)-configuration | Preferred for high M3 affinity in darifenacin. |

| (R)-configuration | Generally leads to lower affinity. |

Monoamine Reuptake Inhibitors for Depression and Neuropathic Pain

The 3-phenoxypyrrolidine scaffold has also been successfully employed in the development of potent inhibitors of monoamine transporters, which are key targets for the treatment of depression and other CNS disorders. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (SNRIs).[2]

These compounds demonstrate the remarkable ability of the 3-phenoxypyrrolidine core to be adapted for different biological targets. The SAR for this class of compounds differs significantly from that of the muscarinic antagonists, highlighting the scaffold's versatility.

Structure-Activity Relationship (SAR) of 3-Phenoxypyrrolidine-Based SNRIs:

-

The Phenyl and Phenoxy Groups at C3: The presence of both a phenyl and a phenoxy group at the 3-position of the pyrrolidine ring is a key feature of this class of SNRIs. The relative stereochemistry of these groups is critical for activity.

-

Substitutions on the Aromatic Rings: Modifications to the phenyl and phenoxy rings can be used to fine-tune the potency and selectivity for the norepinephrine transporter (NET) and the serotonin transporter (SERT).

-

The Pyrrolidine Nitrogen: As with the muscarinic antagonists, the basic nitrogen is crucial for interaction with the transporters. The substituent on the nitrogen can influence the overall pharmacological profile and pharmacokinetic properties.

Furthermore, other 3,3-disubstituted pyrrolidines have been developed as triple reuptake inhibitors, targeting the dopamine transporter (DAT) in addition to NET and SERT.[6] This further underscores the potential of the pyrrolidine scaffold in the design of multi-target CNS drugs.

Mechanistic Insights: Visualizing Molecular Interactions

The therapeutic effects of 3-phenoxypyrrolidine derivatives are a direct result of their specific interactions with their biological targets. Visualizing these interactions is key to understanding their mechanism of action and for guiding the design of new and improved analogs.

Darifenacin's Interaction with the M3 Muscarinic Receptor

Darifenacin's selectivity for the M3 receptor is attributed to its ability to form specific hydrogen bonds and hydrophobic interactions within the receptor's binding pocket. The following diagram illustrates the key interactions.

Caption: Key interactions of Darifenacin with the M3 muscarinic receptor.

Mechanism of Monoamine Reuptake Inhibition

3-Phenoxypyrrolidine-based reuptake inhibitors act by binding to the monoamine transporters (SERT, NET, and DAT), thereby blocking the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.

Caption: Mechanism of action of 3-phenoxypyrrolidine reuptake inhibitors.

The Future of 3-Phenoxypyrrolidine in Drug Discovery

The 3-phenoxypyrrolidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its proven success in targeting a range of receptors and transporters makes it an attractive starting point for new drug discovery programs. Future research is likely to focus on:

-

Exploring New Therapeutic Areas: The scaffold's potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, is an active area of investigation.[1][7]

-

Developing Novel Multi-Target Ligands: The ability of the scaffold to interact with multiple targets opens up possibilities for designing drugs with unique polypharmacological profiles for complex diseases.

-

Fine-Tuning Pharmacokinetic Properties: Further modifications to the scaffold will aim to improve drug-like properties, such as oral bioavailability and CNS penetration, while minimizing off-target effects.

-

Leveraging Advanced Synthesis: The development of more efficient and stereoselective synthetic methods will continue to be a priority, enabling the rapid generation of diverse libraries of 3-phenoxypyrrolidine analogs for high-throughput screening.

Conclusion

The 3-phenoxypyrrolidine scaffold has firmly established itself as a privileged motif in medicinal chemistry. Its journey from a synthetically accessible building block to the core of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and the development of innovative synthetic methodologies, promises to yield a new generation of therapeutics with improved efficacy and safety profiles. This in-depth guide has provided a comprehensive overview of the discovery, history, and medicinal chemistry of 3-phenoxypyrrolidine compounds, offering a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

- 1. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1926709A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 3. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 6. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Chiral Synthesis: A Technical Guide to 3-Phenoxypyrrolidine Hydrochloride

Introduction: The Significance of Chiral Pyrrolidines in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2] The introduction of stereocenters into the pyrrolidine ring further enhances its utility, as the biological activity of enantiomers can differ significantly.[3] This guide focuses on a particularly valuable chiral building block: 3-phenoxypyrrolidine hydrochloride, with a primary emphasis on the (S)-enantiomer, a key intermediate in the synthesis of various pharmacologically active agents, including the M3 muscarinic receptor antagonist, Darifenacin.[4][5]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, physicochemical properties, and applications of (S)-3-phenoxypyrrolidine hydrochloride, grounded in established chemical principles and supported by detailed experimental insights.

Physicochemical Properties and Spectroscopic Characterization

Table 1: Physicochemical Properties of (S)-3-Phenoxypyrrolidine Hydrochloride and its Precursor

| Property | (S)-3-Phenoxypyrrolidine Hydrochloride (Predicted/Inferred) | (S)-3-Hydroxypyrrolidine Hydrochloride (Reference) |

| Molecular Formula | C₁₀H₁₄ClNO | C₄H₁₀ClNO[6] |

| Molecular Weight | 199.68 g/mol | 123.58 g/mol [6] |

| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |

| Melting Point | Not available | 106-108 °C |

| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Soluble in water |

| Chirality | (S)-configuration at C3 | (S)-configuration at C3 |

Spectroscopic Analysis: The Fingerprint of a Molecule

Spectroscopic data is essential for the unambiguous identification and quality control of any chemical compound. Below is a predictive summary of the key spectroscopic features expected for (S)-3-phenoxypyrrolidine hydrochloride, based on its structure and data from related compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the range of δ 6.8-7.4 ppm). The protons on the pyrrolidine ring will appear as a series of multiplets in the upfield region (δ 2.0-4.0 ppm). The proton at the C3 position, being attached to the carbon bearing the phenoxy group, would likely resonate around δ 4.5-5.0 ppm. The N-H proton of the hydrochloride salt would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the aromatic carbons of the phenoxy group between δ 115-160 ppm. The carbons of the pyrrolidine ring will resonate in the range of δ 25-75 ppm. The C3 carbon, directly attached to the oxygen of the phenoxy group, is expected to have a chemical shift in the region of δ 70-80 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A broad absorption in the region of 2400-3200 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt. C-H stretching vibrations of the aromatic and aliphatic portions will appear around 2850-3100 cm⁻¹. The C-O-C stretching of the ether linkage is expected in the range of 1200-1250 cm⁻¹. Aromatic C=C stretching bands will be observed around 1450-1600 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum, under electrospray ionization (ESI) in positive mode, would show a prominent peak for the molecular ion [M+H]⁺ of the free base (C₁₀H₁₃NO) at m/z 164.1.

Stereoselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure (S)-3-phenoxypyrrolidine hydrochloride is a multi-step process that hinges on the principles of stereocontrolled synthesis. The most common and logical strategy commences with a readily available chiral precursor, (R)-3-hydroxypyrrolidine. The synthesis involves three key transformations: N-protection, stereoinvertive etherification of the hydroxyl group, and final deprotection with salt formation.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum [chemicalbook.com]

- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

The Versatility of the 3-Phenoxypyrrolidine Scaffold: A Technical Guide to Therapeutic Applications

Abstract

The 3-phenoxypyrrolidine motif has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 3-phenoxypyrrolidine derivatives. We will delve into their applications as potent and selective agents for neurological disorders and other conditions, with a focus on their roles as anticonvulsants, glycine transporter 1 (GlyT1) inhibitors for schizophrenia, muscarinic acetylcholine receptor (mAChR) antagonists, and neurokinin-1 (NK1) receptor antagonists. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and mechanistic insights to facilitate further research and development in this promising area of therapeutic discovery.

Introduction: The 3-Phenoxypyrrolidine Core as a Keystone in Drug Design

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in the design of numerous biologically active compounds. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling optimal interactions with biological targets. When combined with a phenoxy group at the 3-position, the resulting 3-phenoxypyrrolidine scaffold gains a unique combination of rigidity and flexibility, with the ether linkage providing a degree of conformational freedom. This structural feature has proven to be highly advantageous for achieving potent and selective modulation of various receptors and transporters. This guide will illuminate the diverse therapeutic potential of this scaffold, providing a comprehensive resource for its application in drug discovery.

Anticonvulsant and Antinociceptive Properties

Derivatives of the pyrrolidine-2,5-dione scaffold, which can be conceptually related to the 3-phenoxypyrrolidine core, have shown significant promise as anticonvulsant and antinociceptive agents. These compounds are being investigated for their potential to address the unmet clinical needs in the treatment of epilepsy and neuropathic pain.[1]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The anticonvulsant activity of many pyrrolidine derivatives is attributed to their interaction with neuronal voltage-sensitive sodium channels. By binding to these channels, they can modulate their activity and reduce the excessive neuronal firing that characterizes seizures. This mechanism is shared by several established antiepileptic drugs.

Synthesis of Pyrrolidine-2,5-dione Derivatives

The synthesis of these derivatives often begins with the appropriate succinic acid precursor, which is then cyclized with an amine to form the pyrrolidine-2,5-dione core. Subsequent modifications can be made to introduce various substituents at the 3-position and on the pyrrolidine nitrogen.

Illustrative Synthetic Scheme:

Caption: General synthesis of pyrrolidine-2,5-diones.

A more specific multi-step synthesis for 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives has been reported, starting from commercially available materials to construct the key dicarboxylic acid intermediate.[2]

Preclinical Evaluation of Anticonvulsant Activity

The anticonvulsant potential of novel compounds is typically assessed using a battery of well-established in vivo models in rodents. These models are designed to mimic different types of human seizures.

Maximal Electroshock (MES) Seizure Test: This model is used to screen for compounds effective against generalized tonic-clonic seizures.[3][4]

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound to mice or rats.

-

At the time of peak effect, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.[3]

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.[3]

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This model is used to identify compounds that may be effective against absence and myoclonic seizures.[4][5]

-

Procedure:

-

Administer the test compound to mice.

-

At the time of peak effect, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) subcutaneously.[5]

-

Observe the animals for a defined period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).

-

-

Endpoint: Protection is defined as the absence of clonic seizures.[5]

6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant focal seizures.[6][7][8]

-

Procedure:

-

Administer the test compound to mice.

-

Apply a drop of topical anesthetic to the corneas.

-

Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms rectangular pulse, 3 seconds duration) at a specific current (e.g., 32 mA or 44 mA) via corneal electrodes.[7][8]

-

Observe the animal for characteristic seizure behaviors such as stun, forelimb clonus, and twitching of the vibrissae.

-

-

Endpoint: Protection is defined as the animal resuming normal exploratory behavior within 10 seconds of the stimulus.[7]

Quantitative Data on Anticonvulsant Activity

The efficacy and neurotoxicity of anticonvulsant compounds are quantified by determining their median effective dose (ED₅₀) and median toxic dose (TD₅₀), respectively. The protective index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ Protection at 100 mg/kg | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Reference |

| Compound 33 | 27.4 | 30.8 | Prolonged latency | >200 | >7.3 | [2] |

| Valproic Acid | 68.30 | - | - | - | - | [9] |

Glycine Transporter 1 (GlyT1) Inhibitors for Schizophrenia

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of schizophrenia has driven the development of GlyT1 inhibitors. Glycine is an obligatory co-agonist at the NMDA receptor, and inhibiting its reuptake from the synapse by GlyT1 is expected to enhance NMDA receptor function and alleviate the cognitive and negative symptoms of schizophrenia.[10]

Mechanism of Action: Enhancing NMDA Receptor Function

GlyT1 is a sodium and chloride-dependent transporter responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, the concentration of glycine available to bind to the NMDA receptor is increased, thereby potentiating glutamatergic neurotransmission.

Caption: Mechanism of action of GlyT1 inhibitors.

Synthesis of 3-Phenoxypyrrolidine-based GlyT1 Inhibitors

The synthesis of these inhibitors often involves the construction of the pyrrolidine ring followed by the introduction of the phenoxy group and other key substituents. Structure-activity relationship studies have guided the optimization of these molecules for potency and selectivity.[7][8]

In Vitro Evaluation of GlyT1 Inhibition

The inhibitory activity of compounds on GlyT1 is assessed using various in vitro assays.

Radioligand Binding Assay: This assay measures the ability of a test compound to displace a radiolabeled ligand from the GlyT1 transporter.

-

Materials: Membranes from cells expressing GlyT1, [³H]-(R)-NPTS or another suitable radioligand, test compounds.

-

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Electrophysiological Measurements in Xenopus laevis Oocytes: This method directly measures the function of the GlyT1 transporter.[11]

-

Procedure:

-

Inject Xenopus laevis oocytes with cRNA encoding for human GlyT1.

-

After 2-4 days of expression, use a two-electrode voltage clamp to measure the glycine-induced currents.[12]

-

Apply the test compound and measure the inhibition of the glycine-induced current.

-

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the transporter's activity.

Clinical Development of GlyT1 Inhibitors

Several GlyT1 inhibitors have advanced to clinical trials for the treatment of cognitive impairment associated with schizophrenia (CIAS).

-

Iclepertin (BI 425809): This novel and selective GlyT1 inhibitor has shown to be safe and well-tolerated in Phase I and II studies, with evidence of cognitive improvement in patients with schizophrenia.[13] Phase III trials are ongoing.[14]

-

PF-03463275: A Phase II clinical trial of this GlyT1 inhibitor in combination with cognitive training did not show a greater improvement in CIAS compared to cognitive training alone.[15][16]

Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Muscarinic acetylcholine receptors are G-protein coupled receptors that are involved in a wide range of physiological functions in both the central and peripheral nervous systems. Antagonists of these receptors have therapeutic applications in various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Mechanism of Action: Blocking Acetylcholine Signaling

Muscarinic antagonists competitively block the binding of the neurotransmitter acetylcholine to its receptors, thereby inhibiting the downstream signaling pathways. There are five subtypes of muscarinic receptors (M1-M5), and the therapeutic effects and side-effect profiles of antagonists can depend on their selectivity for these subtypes.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation [mdpi.com]

- 3. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and SAR studies of novel GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]